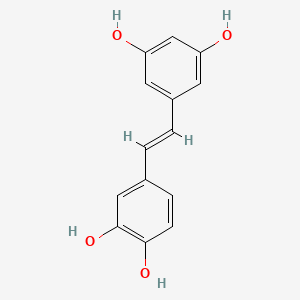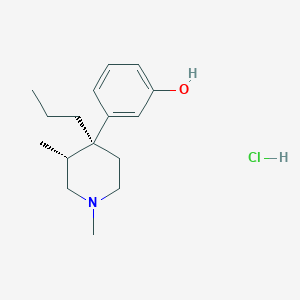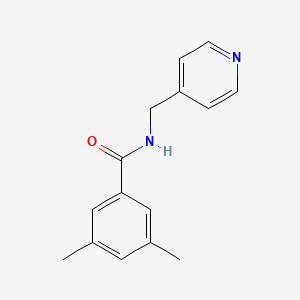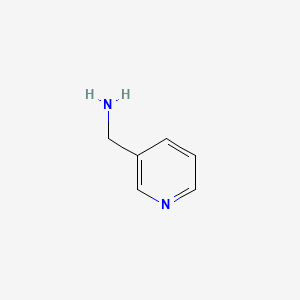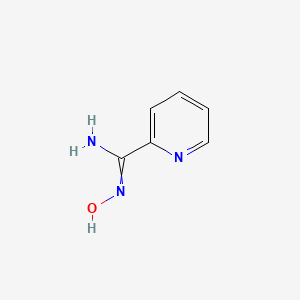
Oxazidione
Übersicht
Beschreibung
Diese Verbindung gehört zur Klasse der Oxazolidinone, die für ihre signifikanten antibakteriellen Eigenschaften bekannt ist . Oxazidion wird hauptsächlich bei der Synthese verschiedener Pharmazeutika, insbesondere Antibiotika, eingesetzt, da es die bakterielle Proteinbiosynthese hemmen kann .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Oxazidion kann durch verschiedene Methoden erfolgen. Ein üblicher Ansatz beinhaltet die intramolekulare Cyclisierung von N-Allylcarbamaten unter Verwendung von hypervalenten Iodverbindungen in einem Hexafluoroisopropanol-Medium . Eine andere Methode beinhaltet die Recyclisierung von 3-(2-Hydroxyethyl)-1-Sulfonylurazilen durch Einwirkung von Natriumhydrid bei Raumtemperatur . Zusätzlich kann Oxazidion aus N-substituierten Glycidylcarbamaten unter Triazabicyclodecene-Katalyse synthetisiert werden .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Oxazidion häufig durch die Reaktion von β-Hydroxyamiden mit Deoxo-Fluor® bei Raumtemperatur hergestellt, gefolgt von der Umwandlung zu Oxazolen unter Verwendung von Mangandioxid . Diese Methode wird aufgrund ihrer Effizienz und hohen Ausbeute bevorzugt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazidione can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . Additionally, this compound can be synthesized from N-substituted glycidylcarbamates under triazabicyclodecene catalysis .
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of β-hydroxy amides with Deoxo-Fluor® at room temperature, followed by conversion to oxazoles using manganese dioxide . This method is favored for its efficiency and high yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxazidion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Oxazidion kann zu Oxazolen oxidiert werden.
Reduktion: Reduktionsreaktionen können Oxazidion zu Oxazolidinen umwandeln.
Substitution: Substitutionsreaktionen, die Oxazidion betreffen, treten typischerweise an den Stickstoff- oder Sauerstoffatomen im Ring auf.
Häufige Reagenzien und Bedingungen
Oxidation: Mangandioxid wird häufig als Oxidationsmittel verwendet.
Reduktion: Natriumborhydrid wird oft für Reduktionsreaktionen verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride beinhalten.
Hauptprodukte, die gebildet werden
Oxidation: Oxazole
Reduktion: Oxazolidine
Substitution: Verschiedene substituierte Oxazolidinone
Wissenschaftliche Forschungsanwendungen
Oxazidion und seine Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als chirale Hilfsstoffe in der asymmetrischen Synthese eingesetzt.
Biologie: Wird in der Untersuchung der Hemmung der Proteinbiosynthese eingesetzt.
Medizin: Wesentlicher Bestandteil bei der Entwicklung von Antibiotika wie Linezolid und Tedizolid.
Industrie: Wird bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Oxazidion übt seine Wirkung aus, indem es die bakterielle Proteinbiosynthese hemmt. Es bindet an die 23S ribosomale RNA der 50S Untereinheit und verhindert die Bildung des 70S Initiationskomplexes, der für die bakterielle Reproduktion unerlässlich ist . Dieser Mechanismus ist einzigartig für Oxazolidinone und trägt zu ihrer Wirksamkeit gegen multiresistente grampositive Bakterien bei .
Wirkmechanismus
Oxazidione exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is unique to oxazolidinones and contributes to their effectiveness against multidrug-resistant Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Linezolid
- Tedizolid
- Posizolid
- Radezolid
- Cycloserin
Einzigartigkeit
Oxazidion ist aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, die bakterielle Proteinbiosynthese in der Initiationsphase zu hemmen, einzigartig . Dies unterscheidet es von anderen Antibiotika, die andere Stadien der Proteinbiosynthese oder andere zelluläre Prozesse angreifen.
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)-2-phenylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-16-8-4-5-9-17(16)19(23)20(18,15-6-2-1-3-7-15)14-21-10-12-24-13-11-21/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRYCTNXXHOENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872001 | |
| Record name | 2-[(Morpholin-4-yl)methyl]-2-phenyl-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27591-42-0 | |
| Record name | Oxazidione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27591-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazidione [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Morpholin-4-yl)methyl]-2-phenyl-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazidione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAZIDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPC1BN901Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)
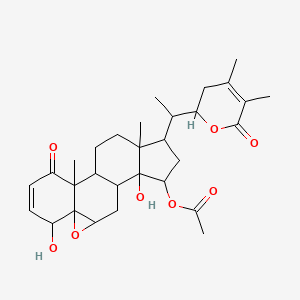
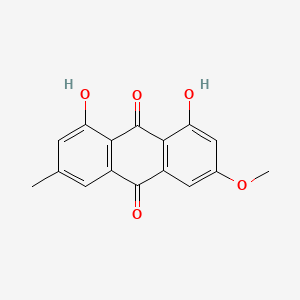
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)


![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)

